molecular formula C6H14N2NaO2 B3244016 L-Lysine, sodium salt (1:1) CAS No. 16079-52-0

L-Lysine, sodium salt (1:1)

Cat. No. B3244016
CAS RN: 16079-52-0
M. Wt: 169.18 g/mol
InChI Key: SCWWKKUJPHRBRV-JEDNCBNOSA-N
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Description

L-Lysine is an α-amino acid that is a precursor to many proteins . It contains an α-amino group (which is in the protonated −NH+ 3 form when dissolved in water), an α-carboxylic acid group (which is in the deprotonated −COO− form when dissolved in water), and a side chain lysyl ((CH2)4NH2), classifying it as a basic, charged (at physiological pH), aliphatic amino acid .


Synthesis Analysis

L-Lysine is synthesized by various species like Corynebacterium glutamicum, Brevibacterium flavum, Brevibacterium lactofermentum, Corynebacterium lilium, Brevibacterium divaricatum and Escherichia coli . The most common bacterium used for L-lysine production via fermentation is C. glutamicum . Genetically modified C. glutamicum is used to produce lysine or glutamic acid . The utilization of atmospheric and room temperature plasma (ARTP) mutagenesis results in 18.46% improvement in ɛ-PL production .


Molecular Structure Analysis

The molecular formula of L-Lysine, sodium salt (1:1) is C6H15N2NaO2 and its molecular weight is 170.19 .


Chemical Reactions Analysis

L-Lysine reacts with high specificity toward aldehydes to form imines (Schiff bases), which can be reduced with sodium borohydride or cyanoborohydride to form a secondary amine .


Physical And Chemical Properties Analysis

L-Lysine is soluble in water with a solubility of 1.5 kg/L . The chemical formula of L-Lysine is C6H14N2O2 and its molar mass is 146.190 g·mol −1 .

Mechanism of Action

While the specific mechanism of action for L-Lysine, sodium salt (1:1) is not clearly defined, L-Lysine plays several roles in humans, most importantly proteinogenesis, but also in the crosslinking of collagen polypeptides, uptake of essential mineral nutrients, and in the production of carnitine, which is key in fatty acid metabolism .

properties

InChI

InChI=1S/C6H14N2O2.Na/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWWKKUJPHRBRV-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.[Na]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.[Na]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Lysine, sodium salt (1:1)

CAS RN

16079-52-0
Record name Lysine sodium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16079-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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